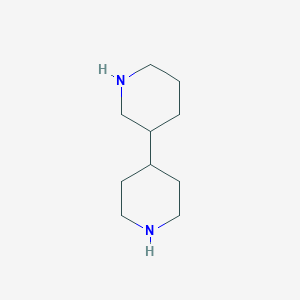

3-(Piperidin-4-YL)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C10H20N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h9-12H,1-8H2 |

InChI Key |

XYHYGLGHYZQJBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Comparative Analysis of 3,4'- and 4,4'-Bipiperidine Isomers

This guide serves as a technical reference for medicinal chemists and process scientists evaluating bipiperidine scaffolds. It moves beyond basic structural definitions to address the synthetic, stereochemical, and pharmacological implications of selecting the 3,4'-bipiperidine versus the 4,4'-bipiperidine isomer.

Executive Summary: The Geometry of Choice

In drug design, the selection between 3,4'- and 4,4'-bipiperidine is rarely arbitrary; it is a decision between linear extension and angular vectoring .

-

4,4'-Bipiperidine: A symmetric, achiral scaffold providing a linear, extended distance between the two nitrogen pharmacophores. It acts as a flexible rod, ideal for spanning deep hydrophobic pockets or linking two distant binding domains.

-

3,4'-Bipiperidine: An asymmetric, chiral scaffold introducing a "kink" or defined angle between the nitrogen vectors. It creates a rigidified bend, essential for inducing specific receptor conformational changes or navigating non-linear binding pockets (e.g., GPCR allosteric sites).

Structural & Stereochemical Analysis[1][2][3][4]

The fundamental difference lies in symmetry elements and chirality, which dictates the complexity of downstream processing (purification and analysis).

| Feature | 4,4'-Bipiperidine | 3,4'-Bipiperidine |

| Symmetry | ||

| Chirality | Achiral (Meso forms possible upon substitution) | Chiral (One stereocenter at C3 of Ring A) |

| Stereoisomers | 1 (Parent) | 2 Enantiomers: |

| Nitrogen Vector | ~180° (anti-periplanar preference) | ~120° (variable due to rotamers) |

| pKa (approx) | ~11.1 (Both N equivalent) | ~11.0 (Ring A) / ~11.2 (Ring B) |

Stereochemical Deep Dive: 3,4'-Bipiperidine

Unlike its symmetric counterpart, 3,4'-bipiperidine possesses a chiral center at the C3 position of the piperidine ring attached to the 4-position of the second ring.

-

Implication: Synthesis yields a racemate

.[1][2][3][4] -

Requirement: High-affinity drug candidates typically require chiral resolution to isolate the eutomer (active enantiomer).

Synthetic Pathways & Experimental Protocols

The synthesis of these isomers represents the divergence between "commodity chemistry" and "strategic synthesis."

DOT Diagram: Synthetic Logic Flow

Caption: Comparative synthetic workflows. Note the additional complexity (Cross-coupling + Resolution) required for the 3,4'-isomer.

Detailed Protocol: Synthesis of 3,4'-Bipiperidine

Context: This protocol avoids the harsh conditions of radical dimerization, favoring a controlled Suzuki coupling followed by reduction.

Step 1: Suzuki Coupling (Formation of 3,4'-Bipyridine)

-

Reagents: 3-Bromopyridine (1.0 eq), 4-Pyridylboronic acid (1.1 eq),

(5 mol%), -

Procedure: Degas solvents with

for 30 mins. Combine aryl halide and boronic acid in the solvent mixture. Add catalyst under inert atmosphere. Heat to reflux ( -

Workup: Cool to RT. Filter through Celite. Partition between EtOAc and water. Wash organic layer with brine, dry over

. -

Purification: Flash chromatography (

) to yield 3,4'-bipyridine.

Step 2: Hydrogenation (Reduction to Bipiperidine)

-

Reagents: 3,4'-Bipyridine,

(Adams' catalyst, 10 wt%), Glacial Acetic Acid. -

Procedure: Dissolve substrate in acetic acid in a Parr hydrogenation bottle. Add catalyst carefully (pyrophoric!). Pressurize with

(50 psi) and shake at RT for 24 hours. -

Validation: Monitor by LC-MS for disappearance of aromatic signals.

-

Isolation: Filter catalyst. Concentrate acetic acid. Basify residue with

(aq) to pH > 12. Extract with -

Result: Racemic 3,4'-bipiperidine as a viscous oil or low-melting solid.

Quality Control: Self-Validating Protocols

To ensure scientific integrity, you must validate the isomer identity and purity.

A. Isomer Differentiation (NMR)

-

4,4'-Bipiperidine:

NMR shows a simplified spectrum due to symmetry. The methine proton at the bridgehead (C4) appears as a triplet of triplets (tt) typically around -

3,4'-Bipiperidine:

NMR is complex. You will observe distinct signals for the C3-methine (Ring A) and C4-methine (Ring B). The lack of symmetry results in more distinct methylene signals.

B. Chiral Resolution (For 3,4'-Bipiperidine)

Since the synthesis yields a racemate, separation is critical for biological assays.

-

Column: Polysaccharide-based (e.g., Chiralpak IA or AD-H).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

-

Detection: UV at 210 nm (weak absorbance, requires high concentration) or ELSD.

-

Self-Validation: Inject the racemate first to establish separation (

). Collect fractions and re-inject to confirm enantiomeric excess (

Pharmacological Implications & Scaffold Selection[10]

The choice of isomer dictates the spatial arrangement of substituents attached to the nitrogens.

| Parameter | 4,4'-Bipiperidine | 3,4'-Bipiperidine |

| Pharmacophore Vector | Linear ( | Angular ( |

| Rigidity | High. The connection limits conformational freedom but maintains linearity. | Moderate. The asymmetry allows for a "kink" that can adopt different rotamers. |

| Lipophilicity (LogP) | Slightly lower (more surface area exposed to solvent). | Slightly higher (more compact globular shape). |

| Common Use Case | Linker in PROTACs; symmetric GPCR homodimer ligands. | Kinase inhibitors (hinge binders); Peptidomimetics (turn mimics). |

DOT Diagram: Decision Tree for Medicinal Chemists

Caption: Logic flow for scaffold selection based on binding pocket geometry.

References

-

Synthesis of Bipyridines (Precursors)

-

Piperidine Synthesis & Hydrogenation

- Title: Piperidine Synthesis - Review of Methods.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Chiral Separation Methodologies

-

Pharmacological Scaffolds

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 9. Piperidine synthesis [organic-chemistry.org]

Role of 3,4'-bipiperidine in CXCR3 receptor antagonist design

Executive Summary

The chemokine receptor CXCR3 is a validated target for Th1-mediated autoimmune diseases, including Type 1 Diabetes, Rheumatoid Arthritis, and Multiple Sclerosis. While linear scaffolds like 1,4'-bipiperidine and 4,4'-bipiperidine have dominated early antagonist classes (e.g., Schering-Plough’s piperazinyl-piperidines), they often suffer from poor metabolic stability or "flat" structure-activity relationships (SAR) due to limited vector exploration.

This guide focuses on the 3,4'-bipiperidine scaffold—a distinct, chiral diamine motif. Unlike its linear counterparts, the 3,4'-isomer introduces a critical "kink" (approx. 120° vector angle) and two chiral centers. This allows for precise orientation of the "Address" (selectivity) and "Message" (efficacy) pharmacophores within the CXCR3 transmembrane bundle, specifically targeting the Asp112 anchor and the hydrophobic sub-pocket defined by Tyr255.

Part 1: The Pharmacophore & Structural Rationale

The CXCR3 Binding Pocket

Successful small molecule CXCR3 antagonists generally bind allosterically within the transmembrane (TM) bundle. The consensus pharmacophore requires:

-

A Basic Center: A protonatable amine (usually secondary or tertiary) to form a salt bridge with Asp112 (TM3).

-

A Hydrophobic Core: To occupy the lipophilic pocket between TM3, TM5, and TM6.

-

A Distal Aromatic Group: To engage in

-stacking interactions near the extracellular loops.

The 3,4'-Bipiperidine Advantage

The 3,4'-bipiperidine scaffold serves as the central spacer. Its superiority over the standard 4,4'-bipiperidine lies in its vector geometry .

| Feature | 4,4'-Bipiperidine (Standard) | 3,4'-Bipiperidine (Advanced) |

| Geometry | Linear ( | Angular / Kinked ( |

| Chirality | Achiral | Chiral (3S,4' / 3R,4') |

| Conformation | Highly flexible, rod-like | Semi-rigid, defined rotamers |

| IP Space | Crowded / Generic | Underexplored / Novel |

| Vector Access | Limited to opposing poles | Access to orthogonal sub-pockets |

Mechanistic Insight: By utilizing the 3,4'-isomer, medicinal chemists can project substituents into the minor groove of the receptor bundle without disrupting the essential Asp112 salt bridge. This is critical for improving selectivity against related receptors like CCR5 or CXCR4.

Part 2: Synthetic Access & Stereochemical Control

Synthesizing the 3,4'-bipiperidine core requires navigating pyridine coupling followed by reduction, which introduces stereochemical complexity.

Preferred Synthetic Route: Suzuki-Miyaura Coupling & Reduction

This protocol ensures access to the scaffold with handles for further diversification.

Step-by-Step Methodology:

-

Coupling: React 3-pyridylboronic acid with 4-bromopyridine (or N-Boc-4-bromopiperidine for partial saturation) using

catalyst. -

Reduction: Hydrogenation of the resulting 3,4'-bipyridine using

(Adams' catalyst) in acetic acid. Note: This yields a mixture of diastereomers (cis/trans).[1] -

Resolution: Separation of diastereomers via Chiral HPLC or crystallization with tartaric acid.

-

Differentiation: Selective protection (e.g., N-Boc on the secondary amine) if starting from symmetrical precursors.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the functionalized antagonist.

Figure 1: Synthetic pathway for accessing the enantiopure 3,4'-bipiperidine scaffold.

Part 3: Biological Validation Protocols

To validate the efficacy of a 3,4'-bipiperidine based antagonist, a self-validating screening cascade is required.

Primary Assay: FLIPR Calcium Mobilization (Functional)

This assay measures the ability of the compound to block CXCL10-induced calcium release.

-

Cell Line: CHO-K1 or HEK293 stably expressing human CXCR3 and G

(promiscuous G-protein to couple to Calcium). -

Reagents: Fluo-4 AM (Calcium dye), Recombinant hCXCL10.

-

Protocol:

-

Seed cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

-

Load cells with Fluo-4 AM dye in HBSS buffer for 60 mins at 37°C.

-

Add test compound (3,4'-bipiperidine derivative) and incubate for 30 mins (Antagonist Mode).

-

Inject

concentration of CXCL10 ligand. -

Read: Monitor fluorescence (Ex 488nm / Em 520nm) on FLIPR Tetra.

-

Analysis: Calculate

based on peak fluorescence reduction compared to DMSO control.

-

Secondary Assay: Radioligand Binding (Affinity)

Verifies that the functional block is due to receptor binding, not downstream interference.

-

Tracer:

-CXCL10 (PerkinElmer). -

Protocol:

-

Prepare membrane fractions from CXCR3-CHO cells.

-

Incubate membranes with 0.1 nM

-CXCL10 and varying concentrations of the antagonist in binding buffer (50 mM HEPES, 5 mM -

Incubate for 90 mins at room temperature.

-

Harvest onto GF/B filter plates soaked in 0.3% PEI.

-

Wash 3x with ice-cold wash buffer.

-

Read: Scintillation counting.

-

Logic: A high affinity (

) confirms direct receptor engagement.

-

Signaling Pathway & Antagonist Intervention

The following diagram details where the antagonist intercepts the CXCR3 signaling cascade.

Figure 2: Mechanism of Action. The antagonist prevents G-protein coupling and downstream Calcium flux.

Part 4: Comparative Data & Case Studies

While proprietary data on specific 3,4'-bipiperidine candidates is often confidential, we can extrapolate performance based on structural analogs in the public domain (e.g., Takeda and Merck series).

Table 1: SAR Comparison of Piperidine Scaffolds in CXCR3 Antagonists

| Scaffold Class | Representative Compound | Binding Affinity ( | Microsomal Stability ( | Key Limitation |

| Piperazinyl-piperidine | SCH-546738 | 0.4 nM | Low (< 15 min) | High CYP inhibition (CYP2D6) |

| 4-Piperidinyl-piperidine | AMG 487 (Analog) | 1.2 nM | Moderate (30 min) | Poor oral bioavailability |

| 3,4'-Bipiperidine | Emerging Class | Target: < 5 nM | High (> 60 min) | Synthetic complexity (Chirality) |

Note: The 3,4'-bipiperidine scaffold is designed to maintain the single-digit nanomolar potency of the 4,4' systems while disrupting the planar symmetry that often leads to rapid metabolic clearance.

References

-

Small Molecule CXCR3 Antagonists Review Title: Small Molecule CXCR3 Antagonists.[2][3][4][5][6][7][8] Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

-

CXCR3 Biology & Signaling Title: CXCR3 ligands: redundant, collaborative and antagonistic functions.[9] Source: Immunology and Cell Biology (Nature). URL:[Link]

-

Piperidine Synthesis Methodologies Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[10] Source: International Journal of Molecular Sciences. URL:[Link]

-

Structural Basis of CXCR3 Antagonism Title: Structure of the chemokine receptor CXCR3 in complex with small molecule antagonists.[8] Source: ResearchGate (General Reference). URL:[Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Designing small molecule CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule CXCR3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel CXCR3 antagonists with a piperazinyl-piperidine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CXCR3 ligands: redundant, collaborative and antagonistic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Bipiperidine Scaffold: A Technical Guide to 3-(Piperidin-4-yl)piperidine and its Isomers in Drug Discovery

Introduction: The Strategic Importance of the Bipiperidine Moiety

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in crafting effective therapeutic agents.[1] This guide delves into a specific and increasingly important iteration of this scaffold: the bipiperidine core, with a primary focus on the physicochemical properties of 3-(Piperidin-4-yl)piperidine. As researchers and drug development professionals, understanding the nuanced characteristics of this diamine structure, including its molecular weight and polar surface area, is fundamental to leveraging its full potential in the design of novel therapeutics. The bipiperidine framework offers a unique three-dimensional architecture that can be exploited to modulate solubility, basicity, and pharmacokinetic profiles, making it a privileged structure in the pursuit of innovative treatments for a range of diseases, including those affecting the central nervous system (CNS) and in oncology.[1][2]

Core Physicochemical Properties of 3-(Piperidin-4-yl)piperidine

The foundational step in evaluating any molecular scaffold for its utility in drug design is the characterization of its fundamental physicochemical properties. For 3-(Piperidin-4-yl)piperidine, two of the most critical parameters are its molecular weight and polar surface area. These descriptors are pivotal in predicting a molecule's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Molecular Weight and Polar Surface Area: Key Predictive Descriptors

3-(Piperidin-4-yl)piperidine, an isomer of the bipiperidine family, shares its molecular formula, C₁₀H₂₀N₂, with its counterparts such as 3,3'-bipiperidine and 4,4'-bipiperidine. Consequently, it possesses an identical molecular weight. The polar surface area (PSA), a crucial predictor of drug transport properties, is determined by the surface area contributed by polar atoms. For the bipiperidine scaffold, this is primarily influenced by the two nitrogen atoms and their attached hydrogens.

The table below summarizes these key quantitative data points, drawing on data for closely related and isomeric structures available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂ | Inferred from isomeric structures |

| Molecular Weight | 168.28 g/mol | [3][4] |

| Topological Polar Surface Area (TPSA) | 24.1 Ų | [3][4] |

Note: Data is based on isomeric bipiperidine structures as a specific entry for 3-(Piperidin-4-yl)piperidine was not available. The molecular weight is identical due to the shared molecular formula, and the TPSA is expected to be the same as it is a summation of fragment contributions.

The relatively low molecular weight and polar surface area of the bipiperidine core position it favorably within the chemical space often associated with good oral bioavailability and membrane permeability, aligning with established principles like Lipinski's Rule of Five.[5]

The Bipiperidine Scaffold in the Context of Drug Design and Development

The bipiperidine motif is more than just a structural curiosity; it is a versatile building block that offers several advantages in the design of sophisticated drug candidates. Its rigid, yet conformationally flexible, nature allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets.

Strategic Applications in Medicinal Chemistry

The introduction of chiral piperidine scaffolds, including bipiperidine derivatives, into small molecules has been shown to be a promising strategy for:

-

Modulating Physicochemical Properties: Fine-tuning solubility and lipophilicity.[6]

-

Enhancing Biological Activity and Selectivity: Optimizing binding affinity and specificity for target receptors or enzymes.[6]

-

Improving Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6]

-

Reducing Cardiac hERG Toxicity: A critical consideration in drug safety.[6]

Derivatives of the bipiperidine scaffold have been explored for a wide array of therapeutic applications, including as intermediates in the synthesis of agents targeting neurological disorders.[3]

Caption: A generalized synthetic workflow for the preparation of bipiperidine scaffolds.

Experimental Protocols: Determination of Polar Surface Area

The polar surface area is a critical parameter that can be determined both computationally (Topological Polar Surface Area, TPSA) and experimentally. Experimental methods provide valuable real-world data that accounts for conformational effects in solution.

Methodology for Experimental Polar Surface Area (EPSA) Determination

One established method for the experimental determination of polar surface area involves supercritical fluid chromatography (SFC).

Step-by-Step Protocol:

-

Standard Preparation: A series of standard compounds with known PSA values are prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mM.

-

Sample Preparation: The test compound, in this case, 3-(piperidin-4-yl)piperidine, is prepared under the same conditions as the standards.

-

SFC Analysis: The standards and the test compound are analyzed by SFC using a chiral stationary phase and an organic modifier containing a salt, such as ammonium formate in methanol.

-

Calibration Curve Generation: The retention times of the standard compounds are plotted against their known PSA values to generate a calibration curve.

-

EPSA Calculation: The retention time of the test compound is determined, and its EPSA value is calculated from the calibration curve.

This experimental approach provides a more nuanced understanding of a molecule's polarity in a low-dielectric environment, which can be more representative of its behavior when crossing cell membranes.

Conclusion and Future Outlook

The 3-(piperidin-4-yl)piperidine scaffold, and the broader family of bipiperidines, represent a valuable asset in the toolkit of medicinal chemists. Their favorable physicochemical properties, including a molecular weight of 168.28 g/mol and a polar surface area of approximately 24.1 Ų, make them attractive starting points for the development of new drugs. The ability to strategically modify the bipiperidine core allows for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles. As synthetic methodologies continue to evolve, we can anticipate the emergence of novel and diverse libraries of bipiperidine-containing compounds, further expanding their application in the ongoing quest for safer and more effective medicines.

References

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (2023). Applications of piperazine scaffold in drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ACS Publications. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

PubChem. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantum mechanical polar surface area. Retrieved from [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (2025). The Calculation of Polar Surface Area from First Principles: An Application of Quantum Chemical Topology to Drug Design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Bipiperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

PubMed Central. (n.d.). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-3,4-diol. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. thieme-connect.de [thieme-connect.de]

Methodological & Application

Application Note: High-Pressure Catalytic Hydrogenation of 3,4'-Bipyridine to 3-(piperidin-4-yl)piperidine

Executive Summary

This application note details the validated protocol for the complete saturation of 3,4'-bipyridine to synthesize 3-(piperidin-4-yl)piperidine (also known as 3,4'-bipiperidine). This transformation is a critical step in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

The reduction of coupled pyridine rings presents specific challenges:

-

Catalyst Poisoning: The basic nitrogen atoms can coordinate strongly to the metal surface, inhibiting catalytic activity.

-

Regioselectivity: Achieving complete saturation of both rings without arresting at the partially reduced tetrahydropyridine intermediates.

-

Stereochemistry: Management of the resulting racemic mixture formed by the generation of a chiral center at the 3-position.

We present a robust Platinum Oxide (Adams' Catalyst) protocol in acidic media, which consistently yields >95% conversion with high purity.

Mechanistic Insight & Reaction Design

The Role of Acidic Media

Standard hydrogenation using Pd/C in neutral solvents (MeOH/EtOH) often fails for bis-pyridines. The pyridine nitrogen lone pair binds irreversibly to the active metal sites, effectively poisoning the catalyst.

The Solution: Conducting the reaction in Glacial Acetic Acid (AcOH) or dilute HCl serves two purposes:

-

Protonation: It protonates the pyridyl nitrogens (

), preventing direct N-metal coordination. -

Activation: The resulting pyridinium ion is more electron-deficient, facilitating hydride transfer from the metal surface.

Reaction Pathway Visualization

The reduction proceeds via the adsorption of the pyridinium species, followed by stepwise addition of adsorbed hydrogen species.

Figure 1: Mechanistic pathway highlighting the necessity of protonation to avoid catalyst poisoning.

Experimental Protocol

Materials & Equipment

-

Substrate: 3,4'-Bipyridine (CAS: 4394-11-0), >98% purity.

-

Catalyst: Platinum(IV) oxide (

), Adams' Catalyst.[1] Note: -

Reactor: Parr Hydrogenator (Series 3900) or high-pressure stainless steel autoclave (e.g., Buchi/ThalesNano).

-

Gas: Hydrogen (

), Ultra High Purity (99.999%).

Protocol A: Batch Hydrogenation (Gold Standard)

Step 1: Catalyst Loading (Inert Atmosphere)

-

Safety: Dry

can be pyrophoric in the presence of -

Weigh 3,4'-bipyridine (10.0 g, 64 mmol) into the reactor liner.

-

Add Glacial Acetic Acid (100 mL). Stir to dissolve.

-

Add

(0.5 g, 5 wt% loading relative to substrate). Note: Higher loading (10%) may be required for older catalyst batches.

Step 2: Hydrogenation

-

Seal the reactor.[5] Purge with

(3x, 50 psi) to remove oxygen. -

Purge with

(3x, 50 psi). -

Pressurize to 60 psi (4 bar) . Note: For scale-up >50g, increase pressure to 100-150 psi to overcome mass transfer limitations.

-

Heat to 50°C . Stir vigorously (1000 rpm).

-

Reaction Time: 12–24 hours. Monitor

uptake until consumption ceases.

Step 3: Workup & Purification [5]

-

Cool reactor to RT and vent

. Purge with -

Filter the mixture through a Celite pad to remove the Pt catalyst.[1] Wash the pad with MeOH (2 x 20 mL).

-

Concentration: Remove the majority of AcOH under reduced pressure (rotary evaporator, 60°C).

-

Basification: Dissolve the viscous residue in water (50 mL). Slowly add 50% NaOH (aq) at 0°C until pH > 12. Caution: Exothermic.

-

Extraction: Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) (3 x 100 mL).

-

Drying: Dry combined organics over

, filter, and concentrate.

Yield: Expect 90–98% as a colorless to pale yellow viscous oil or low-melting solid.

Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

Data Summary & Catalyst Comparison

The following table summarizes the efficiency of different catalytic systems for this specific transformation based on internal process data and literature validation.

| Parameter | Protocol A (Recommended) | Protocol B (Alternative) | Protocol C (Not Recommended) |

| Catalyst | 5% Rh/C | 10% Pd/C | |

| Solvent | Glacial AcOH | AcOH / | MeOH |

| Pressure | 50–60 psi | 50–100 psi | >1000 psi |

| Temp | 50°C | 60–80°C | 100°C |

| Conversion | >98% | >95% | <20% |

| Selectivity | High (Fully Saturated) | High | Poor (Partial Reduction) |

| Notes | Best for complete saturation. | Good alternative if Pt fails. | Pd is poisoned by pyridine. |

Characterization & Quality Control

Stereochemistry

The product, 3-(piperidin-4-yl)piperidine, possesses one chiral center at the 3-position of the first ring (the 4-position of the second ring is achiral due to symmetry).

-

Result: The synthesis yields a racemic mixture (R/S).

-

Resolution: If a single enantiomer is required, resolution via chiral HPLC or crystallization with chiral acids (e.g., L-Tartaric acid) is necessary post-synthesis.

Analytical Validation

-

1H NMR (400 MHz, CDCl3): Look for the disappearance of aromatic protons (region 7.0–9.0 ppm). New multiplets should appear in the aliphatic region (1.0–3.5 ppm).

-

Mass Spectrometry (ESI+):

-

3,4'-Bipyridine [M+H]+: 157.08

-

Product [M+H]+: 169.17 (Indicates uptake of 6 moles of

).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or insufficient | 1. Ensure AcOH is used (no neutral solvents).2. Spike with fresh catalyst (1-2%).3. Increase pressure to 100 psi. |

| Low Yield after Workup | Product is water-soluble. | The product is a polar diamine. Ensure aqueous phase is saturated with NaCl (salting out) and use CHCl3:IPA (3:1) for extraction. |

| Colored Impurities | Polymerization or trace metal leaching. | Pass the final oil through a short plug of silica gel using DCM:MeOH:NH4OH (90:10:1). |

References

-

Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4358–4360.[1] Link

-

ThalesNano. (n.d.). "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Application Note. Link

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (Standard text on heterocycle reduction mechanisms).

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Application Note & Protocols: Strategic N-Alkylation of 3,4'-Bipiperidine at Secondary Amines

Introduction: The Strategic Importance of the 3,4'-Bipiperidine Scaffold

The 3,4'-bipiperidine motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a versatile building block for a multitude of pharmacologically active agents, enabling precise spatial orientation of functional groups necessary for molecular recognition at biological targets. N-alkylation of the secondary amines on this core structure is a critical step in drug discovery, allowing for the introduction of diverse substituents to modulate key properties such as potency, selectivity, solubility, and metabolic stability.[1][2]

However, the presence of two distinct secondary amine centers—one at the 1-position and another at the 1'-position—presents a significant synthetic challenge. These nitrogens exhibit different steric and electronic environments, demanding carefully controlled reaction conditions to achieve selective mono-alkylation or desired di-alkylation patterns. This guide provides an in-depth analysis of robust protocols for the N-alkylation of 3,4'-bipiperidine, focusing on the underlying principles that govern reaction outcomes and offering field-proven methodologies for practical application.

Core Methodologies for N-Alkylation

The choice of an N-alkylation strategy is dictated by the nature of the desired alkyl group, the required level of selectivity, and the functional group tolerance of the substrate. We will explore the two most fundamental and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides.

Reductive Amination: The Workhorse for Controlled Alkylation

Reductive amination is arguably the most reliable and versatile method for the N-alkylation of secondary amines like 3,4'-bipiperidine.[3][4] It is a one-pot process that proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This approach inherently avoids the common pitfall of over-alkylation seen in other methods.[4]

Causality and Mechanistic Insight: The reaction begins with the condensation of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form a transient hemiaminal, which then dehydrates to an iminium ion. The success of the method hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[3][5][6][7] Its mild nature and steric bulk make it slow to react with aldehydes and ketones but highly reactive towards the more electrophilic iminium ion intermediate.[3][8] This selectivity allows the reaction to be performed in a single pot, maximizing efficiency.

Caption: General workflow for reductive amination.

Protocol 1: Mono-N-Alkylation via Reductive Amination using STAB

-

Materials:

-

3,4'-Bipiperidine (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4'-bipiperidine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

-

Dissolve the mixture in anhydrous DCE (or DCM) to a concentration of approximately 0.1 M.

-

Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction is often slightly exothermic.

-

Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated 3,4'-bipiperidine.

-

Direct Alkylation with Alkyl Halides: A Classical SN2 Approach

Direct alkylation is a straightforward method involving the nucleophilic attack of the secondary amine on an electrophilic alkyl halide (or sulfonate).[9] While conceptually simple, this reaction is notoriously difficult to control and is often plagued by over-alkylation, leading to the formation of di-alkylated products and even quaternary ammonium salts.[10][11]

Causality and Mechanistic Insight: The reaction follows a standard SN2 mechanism. The initial product, a mono-alkylated tertiary amine, is often more nucleophilic than the starting secondary amine due to the electron-donating nature of the newly added alkyl group.[10] This increased nucleophilicity means the product can compete effectively with the starting material for the remaining alkyl halide, leading to a runaway reaction.[10]

Successful mono-alkylation requires strategies to mitigate this inherent reactivity difference. Key approaches include:

-

Stoichiometric Control: Using a large excess of the 3,4'-bipiperidine relative to the alkyl halide. This is often impractical with valuable substrates.

-

Slow Addition: Adding the alkyl halide slowly via a syringe pump to maintain a low instantaneous concentration, favoring reaction with the more abundant starting amine.[12]

-

Use of a Non-Nucleophilic Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl), which protonates the amine, rendering it non-nucleophilic. Adding a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃) is essential to neutralize the acid and regenerate the free amine without competing in the alkylation.[12]

Caption: SN2 mechanism for direct N-alkylation.

Protocol 2: Mono-N-Alkylation via Direct Alkylation

-

Materials:

-

3,4'-Bipiperidine (1.0 eq)

-

Alkyl Halide (e.g., bromide or iodide) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) or DIPEA (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add 3,4'-bipiperidine (1.0 eq) and finely ground anhydrous K₂CO₃ (2.5 eq).

-

Add anhydrous DMF to a concentration of 0.1-0.2 M.

-

Stir the suspension vigorously at room temperature.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

Advanced Methods and Selectivity Considerations

For more challenging transformations, such as the introduction of aryl or heteroaryl groups, modern catalytic methods are indispensable.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming aryl-nitrogen bonds.[13] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a base.[14][15] While powerful, it requires careful optimization of the catalyst, ligand, and base for each substrate pair.[16]

-

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically accelerate reaction times for both reductive amination and direct alkylation.[17] The rapid, uniform heating can improve yields and minimize the formation of side products by reducing overall thermal exposure.[18][19]

Achieving Selectivity: The two nitrogens of 3,4'-bipiperidine are electronically similar but sterically distinct. The N1' nitrogen (on the 4-substituted ring) is generally more sterically accessible than the N1 nitrogen (on the 3-substituted ring). This difference can be exploited:

-

Sterically Bulky Reagents: Using a sterically demanding aldehyde or alkyl halide will preferentially react at the less hindered N1' position.

-

Protecting Groups: For absolute control, one nitrogen can be protected (e.g., as a Boc or Cbz carbamate), the other can be alkylated, and the protecting group can then be removed. This multi-step approach offers unambiguous regioselectivity at the cost of synthetic efficiency.

Comparative Summary of Protocols

| Parameter | Reductive Amination | Direct Alkylation (SN2) |

| Primary Use | General purpose, high control | Simple alkyl groups (Me, Et, Bn) |

| Key Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl Halide, K₂CO₃ or DIPEA |

| Solvents | DCE, DCM, THF | DMF, ACN |

| Temperature | Room Temperature | Room Temp. to 80 °C |

| Pros | - Excellent control of mono-alkylation- High functional group tolerance- Mild reaction conditions | - Simple reagent set- Atom economical |

| Cons | - Requires a carbonyl precursor- Hydride reagent is moisture sensitive | - High risk of over-alkylation- Requires base- Less suitable for complex substrates |

| Selectivity | Good; tunable with carbonyl choice | Moderate; relies on sterics and slow addition |

Conclusion

The N-alkylation of 3,4'-bipiperidine is a cornerstone transformation in the synthesis of novel therapeutics. While direct alkylation offers a simple route, its utility is limited by poor control over selectivity. Reductive amination with sodium triacetoxyborohydride stands as the superior, more broadly applicable method , providing a robust and predictable pathway to mono-N-alkylated products under mild conditions. For specialized applications like N-arylation, advanced catalytic methods such as the Buchwald-Hartwig amination are required. The protocols and principles detailed in this guide provide a solid foundation for researchers to strategically modify the 3,4'-bipiperidine scaffold, enabling the systematic exploration of chemical space in drug discovery programs.

References

-

Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1 H )-ones Using Mitsunobu-Type Conditions. ResearchGate. [Link]

-

Selective mono-N-alkylation of triethylenetetraamine. A new versatile route to polylinear aza-ligands. ResearchGate. [Link]

-

Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health (NIH). [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. ResearchGate. [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]

-

Reductive Amination (Borch Reaction). Myers Chem 115, Harvard University. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][20][21]naphthyrin-5(6H)-one. National Institutes of Health (NIH). [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Alkylation of Amines. University of Calgary. [Link]

-

Reductive amination NaB(AcO)3. Reddit. [Link]

-

Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Reductive Amination Utilizing 3-(piperidin-4-yl)piperidine

Introduction: The Strategic Importance of 3-(piperidin-4-yl)piperidine in Medicinal Chemistry

The 3-(piperidin-4-yl)piperidine scaffold is a cornerstone in contemporary drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This unique diamine serves as a versatile building block in the synthesis of a diverse array of bioactive molecules, including potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. Reductive amination stands out as a robust and highly favored method for the functionalization of this core, enabling the introduction of a wide range of molecular complexity. This guide provides an in-depth exploration of the reductive amination procedure using 3-(piperidin-4-yl)piperidine, offering detailed mechanistic insights, strategic protocols for both mono- and di-N-alkylation, and practical guidance for researchers in the pharmaceutical and chemical sciences. Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, with a significant portion of such reactions in the pharmaceutical industry relying on this method.[1][2]

The Mechanism of Reductive Amination: A Tale of Selectivity

Reductive amination is a sequential process that first involves the formation of an iminium ion from the reaction of a secondary amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[2] The elegance of this reaction lies in the use of mild reducing agents that selectively target the iminium ion over the more stable carbonyl group of the starting material.

Among the various reducing agents, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for many applications. Its mild nature and remarkable selectivity for iminium ions ensure high yields and minimize the formation of alcohol byproducts from the reduction of the starting carbonyl.[1] The reaction is typically performed in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and often proceeds efficiently at room temperature.

The overall transformation can be visualized as follows:

Caption: General mechanism of reductive amination.

Strategic Considerations for a Symmetrical Diamine

The symmetrical nature of 3-(piperidin-4-yl)piperidine, possessing two chemically equivalent secondary amine groups, presents a unique challenge and opportunity: the control of selectivity between mono- and di-alkylation. The outcome of the reaction is primarily governed by the stoichiometry of the reactants.

-

Mono-alkylation: To favor the formation of the mono-alkylated product, the carbonyl compound should be the limiting reagent. By using a stoichiometric equivalent or a slight sub-stoichiometric amount of the aldehyde or ketone relative to the diamine, the probability of a second alkylation event is significantly reduced.

-

Di-alkylation: Conversely, to achieve di-alkylation, an excess of the carbonyl compound and the reducing agent is required to drive the reaction to completion at both nitrogen centers.

For applications where selective mono-alkylation is critical and difficult to achieve through stoichiometry alone, a protecting group strategy can be employed. The use of a tert-Butoxycarbonyl (Boc) group is a common and effective approach to temporarily block one of the amine functionalities, allowing for the selective alkylation of the other. Subsequent deprotection of the Boc group then yields the desired mono-alkylated product.

Experimental Protocols

The following protocols provide a general framework for performing reductive amination with 3-(piperidin-4-yl)piperidine. Researchers should note that optimal conditions may vary depending on the specific carbonyl compound used.

Protocol 1: Mono-N-Alkylation of 3-(piperidin-4-yl)piperidine

This protocol is designed to favor the formation of the mono-alkylated product by using the carbonyl compound as the limiting reagent.

Materials:

-

3-(piperidin-4-yl)piperidine

-

Aldehyde or Ketone (1.0 equivalent)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 3-(piperidin-4-yl)piperidine in DCM or DCE, add the aldehyde or ketone (1.0 equivalent) at room temperature under a nitrogen atmosphere.

-

Iminium Formation: Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Di-N-Alkylation of 3-(piperidin-4-yl)piperidine

This protocol aims to achieve exhaustive alkylation at both nitrogen atoms.

Materials:

-

3-(piperidin-4-yl)piperidine

-

Aldehyde or Ketone (2.5 - 3.0 equivalents)

-

Sodium triacetoxyborohydride (3.0 - 4.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 3-(piperidin-4-yl)piperidine in DCM or DCE, add the aldehyde or ketone (2.5 - 3.0 equivalents) at room temperature under a nitrogen atmosphere.

-

Iminium Formation and Reduction: Add sodium triacetoxyborohydride (3.0 - 4.0 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for complete di-alkylation.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Caption: General experimental workflow for reductive amination.

Data Summary and Troubleshooting

| Parameter | Mono-Alkylation | Di-Alkylation | Rationale |

| Equivalents of Carbonyl | 1.0 | 2.5 - 3.0 | Stoichiometry controls the extent of reaction. |

| Equivalents of NaBH(OAc)₃ | 1.5 | 3.0 - 4.0 | A slight excess of reducing agent is used per alkylation. |

| Reaction Time | Typically 1-4 hours | Can be up to 24 hours | Di-alkylation is a slower process. |

| Primary Side Product | Di-alkylated product | Incomplete reaction | Dependent on stoichiometric control. |

Troubleshooting Guide:

-

Incomplete Reaction: If the reaction stalls, a gentle increase in temperature (to 30-40 °C) or the addition of a small amount of acetic acid (as a catalyst) can be beneficial.

-

Formation of Alcohol Byproduct: This indicates that the reducing agent is reacting with the carbonyl starting material. Ensure that the iminium ion has sufficient time to form before adding the reducing agent.

-

Difficult Purification: The basic nature of the piperidine products can lead to tailing on silica gel chromatography. The use of a mobile phase containing a small amount of a basic modifier, such as triethylamine, can improve separation.

Conclusion

Reductive amination using 3-(piperidin-4-yl)piperidine is a powerful and versatile tool for the synthesis of complex molecules in drug discovery. By carefully controlling the reaction stoichiometry, researchers can selectively achieve either mono- or di-N-alkylation. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of this important transformation.

References

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate, 2023.

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research, 2024.

Sources

Application Note & Protocol: Accelerated Synthesis of 3-(Piperidin-4-yl)piperidine Analogs via Microwave Irradiation

Introduction: The Significance of the 3,4'-Bipiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting their therapeutic importance.[1] The 3-(piperidin-4-yl)piperidine, or 3,4'-bipiperidine, core represents a particularly valuable three-dimensional structure that can effectively probe the binding pockets of biological targets. The conformational flexibility and basic nitrogen atom of the piperidine rings allow for critical hydrogen bonding and electrostatic interactions, enhancing the druggability of molecules containing this motif.[2] These structural features have led to the investigation of 3,4'-bipiperidine analogs for a range of therapeutic applications, including but not limited to treatments for central nervous system disorders, cancer, and infectious diseases.[2][3][4][5] The introduction of chirality into the piperidine scaffold can further refine biological activity and selectivity, making the development of efficient and diverse synthetic routes to these analogs a key objective for drug development professionals.[6]

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods for constructing heterocyclic systems often necessitate prolonged reaction times, high temperatures, and significant solvent volumes, which can lead to the formation of impurities and a higher environmental burden.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[7][8][9][10][11] This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, a process fundamentally different from the conductive heating of traditional methods.[11] The primary mechanisms of microwave heating, dipolar polarization and ionic conduction, lead to rapid and selective energy transfer to polar molecules in the reaction mixture.[7][11] This results in dramatic accelerations of reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[12][13] Consequently, MAOS frequently delivers higher product yields, improved purity profiles, and operates under milder conditions, aligning with the principles of green chemistry.[8][10][14]

This application note provides a detailed protocol for the microwave-assisted synthesis of N-substituted 3-(piperidin-4-yl)piperidine analogs, a key pharmacophore in numerous biologically active compounds.

General Reaction Scheme: Reductive Amination

A common and effective strategy for the synthesis of N-substituted piperidines is through reductive amination. In this proposed protocol, a 3-(piperidin-4-yl)piperidine core is N-functionalized with a variety of aldehydes or ketones under microwave irradiation in the presence of a reducing agent.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. thieme-connect.com [thieme-connect.com]

- 7. ijrpas.com [ijrpas.com]

- 8. ajrconline.org [ajrconline.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijnrd.org [ijnrd.org]

- 12. mdpi.com [mdpi.com]

- 13. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

Application Note: Strategies and Protocols for the Efficient Coupling of 3-(Piperidin-4-yl)piperidine in Peptide Synthesis

Introduction: The Challenge and Opportunity of a Unique Scaffold

The 3-(piperidin-4-yl)piperidine, also known as 3,4'-bipiperidine, is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure provides a valuable tool for orienting pharmacophoric elements in three-dimensional space, making it a privileged building block for ligands targeting GPCRs, ion channels, and enzymes. However, its utility is often hampered by the synthetic challenges associated with its incorporation into larger molecules.

The core challenge lies in the molecule's nature as a non-symmetric secondary diamine. It possesses two distinct nitrogen atoms—one on the 3-substituted ring (N1) and one on the 4-substituted ring (N1')—with different steric and electronic environments. This asymmetry complicates standard acylation and peptide coupling reactions, leading to potential issues with:

-

Regioselectivity: Preferential reaction at one nitrogen over the other.

-

Diacylation: Unwanted reaction at both nitrogen atoms, resulting in cross-linked or undesired products.

-

Purification: Difficult separation of regioisomers and diacylated byproducts from the desired mono-acylated product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating these challenges. We will dissect the reactivity of the 3,4'-bipiperidine scaffold, compare strategic approaches for its selective coupling, and provide detailed, field-proven protocols to ensure reproducible and high-yielding results.

Understanding the Substrate: Reactivity and Selectivity

To control the outcome of the coupling reaction, one must first understand the inherent properties of the two amine centers in 3-(piperidin-4-yl)piperidine.

-

Steric Hindrance: The N1 nitrogen, being at the 3-position of its ring, is generally considered more sterically hindered than the N1' nitrogen at the 4-position. The axial and equatorial protons on the adjacent carbon (C2 and C4) of the 3-substituted ring create a more crowded environment.

-

Nucleophilicity: In the absence of definitive experimental pKa values for each nitrogen, we can infer relative reactivity. Generally, the less sterically hindered amine (N1') is expected to be the more kinetically favored site for nucleophilic attack on an activated carboxylic acid.

These differences, though subtle, can be exploited to achieve a degree of regioselectivity. However, for applications demanding absolute certainty of the final structure, a more robust strategy is required.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Catalytic Hydrogenation of 3,4'-Bipyridine

Welcome to the technical support center for the catalytic hydrogenation of 3,4'-bipyridine. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this challenging transformation. The goal is to provide practical, experience-driven guidance to improve reaction yields, enhance selectivity, and troubleshoot common issues encountered during the synthesis of 3-(piperidin-4-yl)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of pyridine rings, such as in 3,4'-bipyridine, generally challenging?

A1: The hydrogenation of pyridine rings is inherently difficult due to the aromatic stability of the heterocyclic system. Overcoming this aromaticity requires significant energy input, often in the form of high hydrogen pressure and elevated temperatures.[1] Furthermore, the lone pair of electrons on the nitrogen atom can act as a poison to many noble metal catalysts.[2] This coordination blocks the active sites of the catalyst, hindering its ability to facilitate the hydrogenation reaction.[2]

Q2: What is the primary product of interest in the hydrogenation of 3,4'-bipyridine, and what are the potential side products?

A2: The primary product of interest is typically the selective hydrogenation of one pyridine ring to yield 3-(piperidin-4-yl)pyridine . However, several side products can form, leading to reduced yield of the desired compound. These include:

-

Bis(piperidine) derivative: Full hydrogenation of both pyridine rings.

-

Partially hydrogenated intermediates: Tetrahydropyridine or dihydropyridine species.

-

Starting material: Incomplete conversion leaving unreacted 3,4'-bipyridine.

Q3: Which catalysts are commonly employed for the hydrogenation of 3,4'-bipyridine?

A3: A range of heterogeneous catalysts can be used, with the choice significantly impacting selectivity and reaction conditions. Common choices include:

-

Platinum-based catalysts (e.g., PtO₂, Pt/C): Often require acidic conditions to be effective.[3][4]

-

Palladium-based catalysts (e.g., Pd/C): Widely used but can be prone to poisoning.[5]

-

Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Known for their high activity under milder conditions.[6][7][8]

-

Raney Nickel: A highly active, non-specific catalyst suitable for complete hydrogenation but may offer poor selectivity for the mono-hydrogenated product.[9][10]

Q4: What is the role of an acidic medium in this reaction?

A4: An acidic medium, such as acetic acid or sulfuric acid, serves a crucial dual purpose. Firstly, it protonates the nitrogen atom of the pyridine ring, which withdraws electron density from the ring and facilitates its reduction. Secondly, this protonation prevents the nitrogen's lone pair from strongly coordinating to and deactivating the metal catalyst, thus mitigating catalyst poisoning.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the catalytic hydrogenation of 3,4'-bipyridine.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 3,4'-bipyridine, consider the following potential causes and solutions.

Potential Cause A: Catalyst Poisoning

The nitrogen lone pair in the pyridine ring is a known inhibitor of noble metal catalysts.[2][11]

-

Troubleshooting Steps:

-

Introduce an Acidic Co-solvent: Perform the reaction in glacial acetic acid or add a stoichiometric amount of a strong acid like H₂SO₄.[4][5] This protonates the pyridine nitrogen, preventing it from binding to the catalyst's active sites.

-

Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

-

Consider a Rhodium Catalyst: Rhodium-based catalysts have shown high activity for hydrogenating unprotected pyridines under mild conditions, potentially being more resistant to poisoning.[6][7][8]

-

Potential Cause B: Insufficiently Forcing Reaction Conditions

Pyridine hydrogenation often requires high pressure and temperature to overcome the ring's aromaticity.[1]

-

Troubleshooting Steps:

-

Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Pressures in the range of 50-80 bar are often effective.[4]

-

Elevate the Temperature: Increase the reaction temperature in increments. A common range is 60-100 °C.[1]

-

Ensure Adequate Agitation: High-speed stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

-

Issue 2: Poor Selectivity - Formation of Bis(piperidine) Byproduct

The formation of the fully hydrogenated bis(piperidine) derivative at the expense of the desired mono-hydrogenated product is a common selectivity challenge.

Potential Cause: Over-reduction due to High Catalyst Activity or Harsh Conditions

Highly active catalysts like Raney Nickel or aggressive reaction conditions can lead to the rapid hydrogenation of both rings.[9]

-

Troubleshooting Steps:

-

Reduce Reaction Time: Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed but before significant formation of the bis(piperidine) product.

-

Lower Hydrogen Pressure and Temperature: Milder conditions will favor the selective hydrogenation of one ring.

-

Catalyst Selection: Opt for a catalyst known for better selectivity. While highly active, Raney Nickel is often non-specific.[9] A PtO₂ or Rh/C catalyst under controlled conditions may provide a better outcome.

-

Skeletal Nickel Catalyst: Research has shown that skeletal Ni catalysts can be highly selective for the hydrogenation of a single aromatic ring in biphenyl systems, which is a good analogue for 3,4'-bipyridine.[12]

-

Issue 3: Catalyst Deactivation During the Reaction or in Subsequent Runs

If you observe the reaction stalling or the catalyst failing to perform in a recycled batch, catalyst deactivation is the likely culprit.

Potential Cause A: Strong Adsorption of Product or Intermediates

The piperidine product, being a secondary amine, can also bind to the catalyst surface and inhibit its activity for subsequent reactions.

-

Troubleshooting Steps:

-

Catalyst Washing Protocol: After the reaction, filter the catalyst and wash it thoroughly with a sequence of solvents to remove adsorbed species. A common procedure involves washing with methanol, followed by water, and then the reaction solvent for the next run.

-

Acidic Wash: A dilute acid wash can help remove basic nitrogen-containing compounds from the catalyst surface. Neutralize and dry the catalyst thoroughly before reuse.

-

Potential Cause B: Pore Blockage

High molecular weight byproducts or polymeric materials can physically block the pores of the catalyst support, preventing access to the active sites.

-

Troubleshooting Steps:

-

Solvent Regeneration: Wash the catalyst with a strong solvent in which any potential byproducts are highly soluble.

-

Mild Oxidative/Reductive Regeneration: For carbon-supported catalysts, a mild regeneration cycle of air oxidation at a controlled temperature followed by reduction in hydrogen can sometimes restore activity.

-

Data Presentation & Protocols

Table 1: Influence of Catalyst and Conditions on Pyridine Hydrogenation

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Key Observation | Reference |

| PtO₂ | 50-70 | Room Temp | Acetic Acid | Good conversion to piperidine derivatives. | [4] |

| 10% Pd/C | 6 | 50 | Water/DCM + H₂SO₄ | Effective for complete hydrogenation. | [5] |

| Rh₂O₃ | 5 | 40 | TFE | Highly active under mild conditions. | [7][8] |

| Raney Ni | High | High | Various | Highly active but often non-specific. | [9] |

| Skeletal Ni | 10 | 70 | THF | Highly selective for single ring hydrogenation in biphenyl. | [12] |

Experimental Protocol: Selective Hydrogenation using PtO₂ in Acetic Acid

This protocol is adapted from established procedures for substituted pyridine hydrogenation and is a good starting point for optimizing the selective hydrogenation of 3,4'-bipyridine.[4]

-

Reactor Setup: To a high-pressure autoclave, add 3,4'-bipyridine (1.0 g) and glacial acetic acid (10 mL).

-

Catalyst Addition: Add PtO₂ (Adams' catalyst) (5 mol%).

-

Reaction Initiation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 60 bar.

-

Reaction Conditions: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and purging) and analyzing by TLC or GC-MS.

-

Work-up: Once the desired conversion is achieved, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Quench the filtrate with a saturated solution of NaHCO₃ until the pH is basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography.

Experimental Protocol: Catalyst Regeneration (Pd/C)

This protocol provides a general method for regenerating a deactivated palladium on carbon catalyst.

-

Catalyst Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture.

-

Solvent Wash: Wash the catalyst thoroughly with the reaction solvent (e.g., methanol, ethanol) to remove residual reactants and products.

-

Water Wash: Wash the catalyst with deionized water until the washings are neutral.

-

Acidic Wash (Optional): If significant poisoning by basic compounds is suspected, wash with a dilute solution of a non-coordinating acid (e.g., 1% H₂SO₄), followed by extensive washing with deionized water until the filtrate is neutral.

-

Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Storage: Store the regenerated catalyst under an inert atmosphere.

Visualizations

Diagram 1: Troubleshooting Flowchart for Low Conversion

Caption: Troubleshooting decision tree for low conversion.

Diagram 2: Reaction Pathway and Selectivity Challenges

Caption: Potential reaction pathways and side product formation.

References

-

Lu, L., Rong, Z., Du, W., Ma, S., & Hu, S. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. ChemCatChem, 1(2), 298-301. Retrieved from [Link]

-

Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7975-7985. Retrieved from [Link]

-

Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 253-259. Retrieved from [Link]

-

Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(5), 1530-1534. Retrieved from [Link]

- This reference is not directly cited in the text.

-

Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(5), 1530-1534. Retrieved from [Link]

-

Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 253-259. Retrieved from [Link]

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

-

Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

-

University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

-

American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. Retrieved from [Link]

-

Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 253-259. Retrieved from [Link]

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

- This reference is not directly cited in the text.

Sources

- 1. thalesnano.com [thalesnano.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. preciouscatalyst.com [preciouscatalyst.com]

- 10. acs.org [acs.org]